molecular formula C14H17NO2 B1413639 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid CAS No. 2173097-80-6

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

Cat. No. B1413639
CAS RN: 2173097-80-6
M. Wt: 231.29 g/mol
InChI Key: PSTYDZFOXBKJIC-UHFFFAOYSA-N
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Description

“1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of 1,2-dihydroquinoline derivatives, such as “this compound”, can be achieved through a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes . This strategy proceeds efficiently under mild conditions, offering a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with high yields, excellent diastereoselectivities, broad functional group tolerance as well as gram-scale capacity .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17NO2/c1-8-5-10-9(2)7-14(3,4)15-12(10)11(6-8)13(16)17/h5-7,15H,1-4H3,(H,16,17) . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “this compound” should be stored at a temperature of 28°C .

Scientific Research Applications

Acid-Base Properties

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid has been studied for its acid-base properties. Research conducted by Lygo et al. (2010) focused on changes in absorption and fluorescence spectra of dihydroquinolines (DHQs), including this compound, in different pH environments. This study contributes to understanding the chemical behavior of DHQs under various pH conditions, which is essential for diverse scientific applications (Lygo et al., 2010).

Synthesis and Anticancer Activity

Another significant area of research is the synthesis of derivatives of dihydroquinolines and their potential anticancer activity. Gaber et al. (2021) synthesized new dihydroquinoline derivatives and tested their efficacy against breast cancer cell lines. These compounds showed significant anticancer activity, indicating the potential of this compound derivatives in cancer research (Gaber et al., 2021).

Antibiotic Properties

Research by Asolkar et al. (2004) discovered a tetrahydroquinoline derivative, helquinoline, which exhibited high biological activity against bacteria and fungi. This compound, structurally related to this compound, highlights the potential of such compounds in developing new antibiotics (Asolkar et al., 2004).

Chemical Reactions and Synthesis Techniques

The study of this compound also includes understanding its reactivity and synthesis. Matsumoto et al. (2010) explored the formation of dihydroquinoline-3-carboxylic acid derivatives, providing valuable insights into the chemical reactions and synthesis techniques of such compounds (Matsumoto et al., 2010).

Pharmacological Properties

Ukrainets et al. (2010) discussed the synthesis, acidic properties, and analgesic properties of various dihydroquinoline derivatives. Such research is crucial for understanding the pharmacological applications of these compounds (Ukrainets et al., 2010).

properties

IUPAC Name

1,2,2,4-tetramethylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-14(2,3)15(4)12-10(9)6-5-7-11(12)13(16)17/h5-8H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTYDZFOXBKJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=CC=C2C(=O)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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